1-Bromo-5-chloro-2-(difluoromethoxy)-3-fluoro-benzene
Overview
Description
1-Bromo-5-chloro-2-(difluoromethoxy)-3-fluoro-benzene is a useful research compound. Its molecular formula is C7H3BrClF3O and its molecular weight is 275.45 g/mol. The purity is usually 95%.
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Scientific Research Applications
Halogenation and Protonation Studies
- Halogenation and Protonation Reactions : Research by Brouwer (2010) explored the formation of stable benzenium ions in halogen-containing benzenes, including fluoro-, chloro-, and bromomesitylenes. This study offers insights into the reactivity of halogenated benzene compounds in specific chemical environments, which could be relevant for understanding the behavior of 1-Bromo-5-chloro-2-(difluoromethoxy)-3-fluoro-benzene under similar conditions (Brouwer, 2010).
Organometallic Synthesis
- Organometallic Synthesis : Porwisiak and Schlosser (1996) highlighted the use of 1-Bromo-3,5-bis(trifluoromethyl)benzene as a starting material in organometallic synthesis. This indicates potential applications of this compound in the synthesis of organometallic compounds (Porwisiak & Schlosser, 1996).
Halogenation in Liquid Hydrogen Fluoride
- Halogenation in Liquid Hydrogen Fluoride : Boguslavskaya et al. (1978) conducted studies on the halogenation of halogenoalkenes in liquid hydrogen fluoride. This research is relevant to understanding the chemical reactions and stability of halogenated benzene derivatives like this compound in similar environments (Boguslavskaya, Mel’nikova, Voronin, & Kartashov, 1978).
Properties
IUPAC Name |
1-bromo-5-chloro-2-(difluoromethoxy)-3-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-4-1-3(9)2-5(10)6(4)13-7(11)12/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRMCVOTGSVIAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)F)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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